2-Tert-butyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
Description
2-Tert-butyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione: is an organic compound with a complex structure, featuring a dioxane ring substituted with tert-butyl, methyl, and a dimethoxyphenyl group
Properties
Molecular Formula |
C18H22O6 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-tert-butyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C18H22O6/c1-17(2,3)18(4)23-15(19)12(16(20)24-18)9-11-7-8-13(21-5)14(10-11)22-6/h7-10H,1-6H3 |
InChI Key |
BVKPFZSFIXDBKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC(=C(C=C2)OC)OC)C(=O)O1)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring is formed through a cyclization reaction involving a suitable diol and a carbonyl compound under acidic or basic conditions.
Substitution Reactions: The tert-butyl and methyl groups are introduced through alkylation reactions, often using tert-butyl chloride and methyl iodide in the presence of a strong base like sodium hydride.
Introduction of the Dimethoxyphenyl Group: This step involves a condensation reaction between the dioxane derivative and 3,4-dimethoxybenzaldehyde, typically under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the dioxane ring, potentially converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve strong acids or bases, depending on the type of substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced dioxane derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound and its derivatives are explored for their potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butyl-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione: Similar structure but lacks the methyl group.
2-Tert-butyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione: Similar but with different substituents on the aromatic ring.
Uniqueness
The unique combination of tert-butyl, methyl, and dimethoxyphenyl groups in 2-Tert-butyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione provides distinct chemical properties, such as increased steric hindrance and specific electronic effects, which can influence its reactivity and interactions in various applications.
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